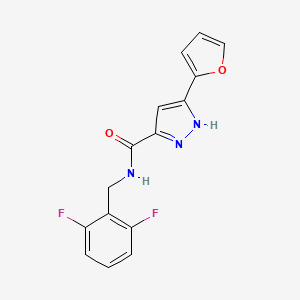

![molecular formula C17H18N2O3S B2929367 Methyl 4-((6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)benzoate CAS No. 477548-50-8](/img/structure/B2929367.png)

Methyl 4-((6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

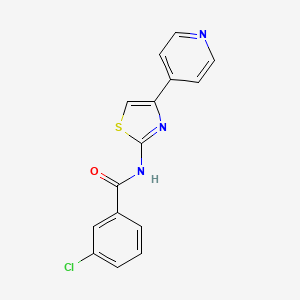

Methyl 4-((6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)benzoate is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine.

Scientific Research Applications

Crystal Engineering and Phase Transitions

Methyl 2-(carbazol-9-yl)benzoate demonstrates unique crystallization behavior, forming eight molecules in the crystallographic asymmetric unit. Under high pressure, it transitions to a Z′ = 2 structure, illustrating the impact of pressure as a tool in crystal engineering. This transition reveals the stabilizing effect of efficient packing at high pressures despite the molecules in the Z′ = 2 phase having unfavourable conformations (Johnstone et al., 2010).

Structural and Conformational Properties

The study of O-methyl (4-fluorobenzoyl)carbamothioate and O-methyl (4-methylbenzoyl)carbamothioate reveals a rich conformational landscape influenced by chalcogen⋯chalcogen interactions. These interactions play a significant role in the conformational preference of the carbamothioate group, highlighting the intricate balance between molecular structure and interaction forces (Channar et al., 2020).

Liquid Crystal Synthesis

The synthesis and characterization of new tetrazole liquid crystals demonstrate the influence of alkyl chain length on the appearance of nematic and smectic mesophases. This study provides insights into the design of liquid crystals with specific mesomorphic behavior, contributing to the development of materials with tailored optical and electronic properties (Tariq et al., 2013).

Supramolecular Chemistry

The rational design and synthesis of spherical supramolecular dendrimers introduce a novel thermotropic cubic liquid-crystalline phase. This work exemplifies the application of molecular design in creating complex structures with unique properties, expanding the potential for new materials in technology and biomedicine (Balagurusamy et al., 1997).

Mechanism of Action

Target of Action

The primary target of Methyl 4-((6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)benzoate is the c-Met receptor tyrosine kinase . This enzyme plays a crucial role in cellular growth, survival, and migration, making it a significant target for anticancer agents .

Mode of Action

This compound interacts with the c-Met receptor, inhibiting its activity . This inhibition disrupts the signaling pathways regulated by the c-Met receptor, leading to a decrease in cellular growth and migration .

Result of Action

The inhibition of the c-Met receptor by this compound results in decreased cellular growth and migration . This makes it a potential candidate for the development of anticancer drugs .

properties

IUPAC Name |

methyl 4-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-10-3-8-13-14(9-10)23-17(18-13)19-15(20)11-4-6-12(7-5-11)16(21)22-2/h4-7,10H,3,8-9H2,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZHRTFIBHOXPIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-Dimethyl-4-[4-(3-methylimidazol-4-yl)piperidin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B2929284.png)

![4-[1-(2,5-Dimethylphenyl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2929285.png)

![4-acetyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2929292.png)

![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2929297.png)

![Bis[(p-aminophenyl)ethyl(2-hydroxyethyl)ammonium]sulfate](/img/structure/B2929299.png)